Cas no 1894176-79-4 (1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate)

1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate is a versatile intermediate in organic synthesis, particularly valued for its dual functionalization with both benzyl and phthalimido protecting groups. The compound’s piperidine core provides a rigid scaffold, facilitating selective modifications in complex molecule construction. Its 1,4-dicarboxylate structure enhances reactivity in amidation and esterification reactions, while the phthalimido moiety offers stability under diverse reaction conditions. This compound is particularly useful in peptide and heterocycle synthesis, where controlled deprotection strategies are required. Its well-defined reactivity profile makes it a reliable choice for medicinal chemistry and materials science applications, ensuring reproducibility in multi-step synthetic routes.
1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate structure
1894176-79-4 structure
Product name:1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate
CAS No:1894176-79-4
MF:C22H20N2O6
Molecular Weight:408.404006004334
CID:6140978
PubChem ID:165728426

1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate 化学的及び物理的性質

名前と識別子

    • 1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate
    • 1894176-79-4
    • A1-52085
    • 1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate
    • EN300-6521444
    • インチ: 1S/C22H20N2O6/c25-19-17-8-4-5-9-18(17)20(26)24(19)30-21(27)16-10-12-23(13-11-16)22(28)29-14-15-6-2-1-3-7-15/h1-9,16H,10-14H2
    • InChIKey: ZMELHMNTHBMUQW-UHFFFAOYSA-N
    • SMILES: O(C(C1CCN(C(=O)OCC2C=CC=CC=2)CC1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 408.13213636g/mol
  • 同位素质量: 408.13213636g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 657
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 93.2Ų

1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6521444-5.0g
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate
1894176-79-4
5g
$493.0 2023-05-31
Enamine
EN300-6521444-0.25g
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate
1894176-79-4
0.25g
$156.0 2023-05-31
Enamine
EN300-6521444-0.5g
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate
1894176-79-4
0.5g
$163.0 2023-05-31
Enamine
EN300-6521444-2.5g
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate
1894176-79-4
2.5g
$332.0 2023-05-31
Enamine
EN300-6521444-10.0g
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate
1894176-79-4
10g
$733.0 2023-05-31
Enamine
EN300-6521444-1.0g
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate
1894176-79-4
1g
$169.0 2023-05-31
Enamine
EN300-6521444-0.1g
1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate
1894176-79-4
0.1g
$150.0 2023-05-31

1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate 関連文献

1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylateに関する追加情報

Recent Advances in the Study of 1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate (CAS: 1894176-79-4)

The compound 1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate (CAS: 1894176-79-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest studies focusing on this compound, highlighting its synthesis, biological activities, and potential roles in drug development.

Recent literature reveals that 1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a piperidine core and a phthalimide moiety, makes it a versatile scaffold for the development of novel inhibitors targeting enzymes such as proteases and kinases. Studies have demonstrated its utility in the design of potential anticancer and anti-inflammatory agents, with several derivatives showing promising activity in preclinical models.

One of the most notable findings is the compound's role in modulating protein-protein interactions (PPIs), which are often challenging targets in drug discovery. Researchers have utilized 1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate as a building block to develop small-molecule inhibitors that disrupt critical PPIs involved in disease pathways. For instance, derivatives of this compound have been shown to inhibit the interaction between MDM2 and p53, a well-known target in cancer therapy.

In addition to its applications in oncology, recent studies have explored the compound's potential in neurodegenerative diseases. The phthalimide moiety, in particular, has been linked to neuroprotective effects, possibly through the modulation of oxidative stress and inflammation. These findings open new avenues for the development of therapeutics for conditions such as Alzheimer's and Parkinson's diseases.

From a synthetic chemistry perspective, advancements have been made in the efficient and scalable production of 1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate. Novel catalytic methods and green chemistry approaches have been employed to improve yield and reduce environmental impact. These developments are critical for ensuring the compound's availability for further research and potential commercialization.

In conclusion, 1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate (CAS: 1894176-79-4) represents a promising scaffold in medicinal chemistry with diverse applications. Its ability to serve as a precursor for biologically active molecules, combined with its potential in targeting challenging disease mechanisms, underscores its importance in ongoing research. Future studies are expected to further elucidate its therapeutic potential and optimize its pharmacological properties for clinical development.

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